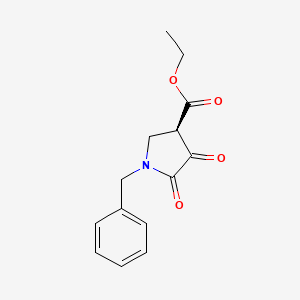
ethyl (3R)-1-benzyl-4,5-dioxopyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform simple starting materials into the desired compound. The choice of reactions depends on the functional groups present in the starting materials and the desired compound. Retrosynthetic analysis can be used to plan the synthesis .Chemical Reactions Analysis
The reactivity of an organic compound is largely determined by its functional groups. Various reactions can be performed to transform these functional groups into other functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of an organic compound, such as its melting point, boiling point, solubility, and stability, can be determined using various experimental techniques .Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis
Ethyl (3R)-1-benzyl-4,5-dioxopyrrolidine-3-carboxylate is a compound of interest in the field of organic synthesis, particularly in reactions catalyzed by organic phosphines. In one study, ethyl 2-methyl-2,3-butadienoate acted as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, facilitated by an organic phosphine catalyst, leading to ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This process was noted for its excellent yields, complete regioselectivity, and potential for expanding the scope of reactions by utilizing substituted variants of the initial compound, achieving high diastereoselectivities (Zhu et al., 2003).
Coordination Chemistry and Ligand Design
In coordination chemistry, ethyl (3R)-1-benzyl-4,5-dioxopyrrolidine-3-carboxylate derivatives have been used to append ethyl and benzyl groups to pyridine and aniline ligands in diiron(II) complexes, aiming to mimic the diiron(II) center of the hydroxylase component of soluble methane monooxygenase (MMOH). These compounds have been synthesized as analogues of MMOH's diiron(II) center and subjected to oxygenation studies to investigate the potential oxidative transformations catalyzed by these complexes, offering insights into the design and function of bioinspired catalytic systems (Carson & Lippard, 2006).
Microbial Reduction for Stereoselective Synthesis
In the realm of stereoselective synthesis, microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate by specific microorganisms yielded ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate with high diastereo- and enantioselectivities. This technique showcases the utility of microbial catalysis in the selective synthesis of complex organic molecules, providing a green and efficient alternative to traditional chemical synthesis methods (Guo et al., 2006).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
57056-57-2 |
|---|---|
Produktname |
ethyl (3R)-1-benzyl-4,5-dioxopyrrolidine-3-carboxylate |
Molekularformel |
C14H15NO4 |
Molekulargewicht |
261.27 g/mol |
IUPAC-Name |
ethyl (3R)-1-benzyl-4,5-dioxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C14H15NO4/c1-2-19-14(18)11-9-15(13(17)12(11)16)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m1/s1 |
InChI-Schlüssel |
FQMSSTZJKSWSMP-LLVKDONJSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1CN(C(=O)C1=O)CC2=CC=CC=C2 |
SMILES |
CCOC(=O)C1CN(C(=O)C1=O)CC2=CC=CC=C2 |
Kanonische SMILES |
CCOC(=O)C1CN(C(=O)C1=O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1R,4aR,5S,7R,8S,8aR)-5-acetyloxy-4a-(acetyloxymethyl)-7,8-dimethyl-8-[(2S)-2-[(E)-2-methylbut-2-enoyl]oxy-2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-1-yl] (2S)-2-methylbutanoate](/img/structure/B1588328.png)
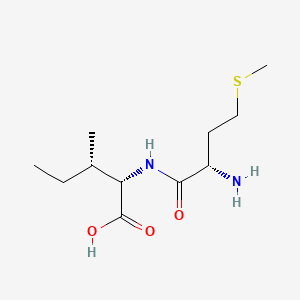
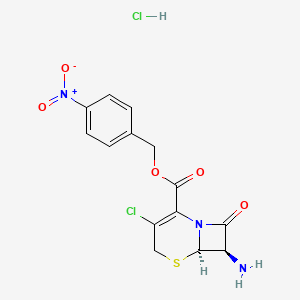
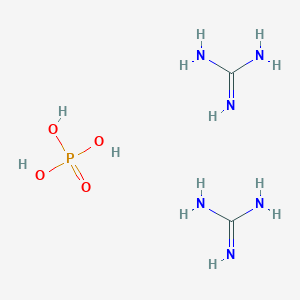
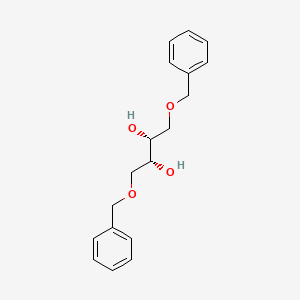

![(5-Methyl-2H-[1,2,4]triazol-3-YL)-acetic acid](/img/structure/B1588338.png)
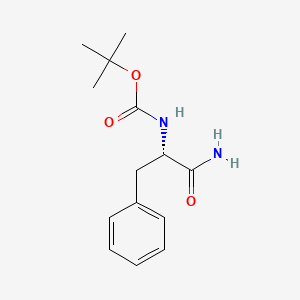


![6-Methylbenzo[D]thiazole-2-thiol](/img/structure/B1588342.png)
![(1R,5S)-Bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B1588347.png)

